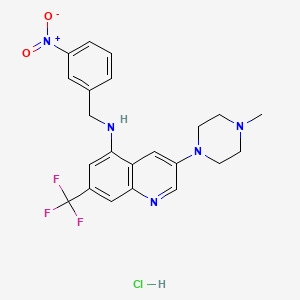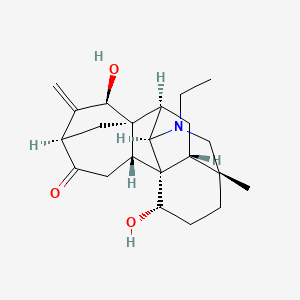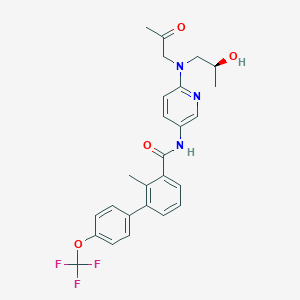
SRT3109
Vue d'ensemble
Description
SRT3109, également connu sous le nom d'AZD-5122, est un composé chimique de formule moléculaire C18H23F2N5O4S2 et d'une masse molaire de 475,53 g/mol . Il s'agit d'un ligand pour le récepteur de chimiokine CXCR2, qui joue un rôle crucial dans l'émigration des neutrophiles du sang vers les sites d'inflammation tissulaire . Ce composé est principalement utilisé dans la recherche scientifique pour étudier les maladies médiées par les chimiokines .
Applications De Recherche Scientifique
SRT3109 is extensively used in scientific research, particularly in the study of chemokine-mediated diseases . Its primary application is as a CXCR2 antagonist, making it valuable in research related to inflammation and immune response . The compound has been used in various in vitro and in vivo studies to understand the role of CXCR2 in neutrophil mobilization and tissue inflammation . Additionally, this compound is used in the development of potential therapeutic agents for diseases involving excessive neutrophil recruitment and inflammation .
Mécanisme D'action
Target of Action
SRT3109, also known as AZD-5122, is primarily an antagonist of CXCR2 . CXCR2 is a receptor for interleukin-8, a chemokine produced by cells such as macrophages and endothelial cells. CXCR2 ligands are potent chemoattractants for neutrophils and play a key role in the emigration of neutrophils from the blood to sites of tissue inflammation .
Mode of Action
As an antagonist, this compound binds to CXCR2 and inhibits its function . This prevents the receptor from responding to its ligands, thereby inhibiting the chemotactic response and reducing inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the chemokine signaling pathway. By inhibiting CXCR2, this compound disrupts the normal chemotactic response of neutrophils, which can lead to a reduction in inflammation . Moreover, CXCR2 signaling may also regulate neutrophil mobilization from the bone marrow .
Pharmacokinetics
The compound is soluble in dmso , which suggests it could be administered in a suitable solvent for in vivo studies.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of neutrophil migration. By antagonizing CXCR2, this compound can reduce the recruitment of neutrophils to sites of inflammation, potentially mitigating the inflammatory response .
Analyse Biochimique
Biochemical Properties
SRT3109 interacts with the CXCR2 receptor, a chemokine receptor that plays a crucial role in the chemotaxis of neutrophils . This interaction is significant in biochemical reactions as it influences the movement and function of neutrophils, which are essential components of the immune system .
Cellular Effects
In terms of cellular effects, this compound influences various types of cells, particularly neutrophils. By binding to the CXCR2 receptor, this compound can regulate neutrophil mobilization from the bone marrow . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on the CXCR2 receptor . By binding to this receptor, this compound can inhibit the normal function of CXCR2, thereby affecting the chemotaxis of neutrophils .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the compound has been found to have a solubility of 10 mM in DMSO . The stability of this compound is also noteworthy, with the compound remaining stable for up to 3 years at -20°C in powder form, and for up to 6 months at -80°C in solvent .
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles pour SRT3109 ne sont pas détaillées de manière exhaustive dans la littérature disponible. On sait que le composé est synthétisé et fourni sous forme de poudre avec une pureté ≥ 98% . Le composé est stable lorsqu'il est stocké à -20°C pendant une durée maximale de trois ans sous sa forme poudreuse . Les méthodes de production industrielle de this compound ne sont pas divulguées publiquement, probablement pour des raisons de propriété industrielle.
Analyse Des Réactions Chimiques
SRT3109 subit diverses réactions chimiques, principalement en lien avec son rôle d'antagoniste du CXCR2. Le composé est connu pour interagir avec CXCR2, inhibant son activité avec une valeur de pIC50 de 8,2 . Les types spécifiques de réactions, les réactifs courants et les conditions utilisées dans ces réactions ne sont pas largement documentés. On sait que le composé est soluble dans le DMSO à des concentrations ≥ 100 mg/mL .
Applications de la recherche scientifique
This compound est largement utilisé dans la recherche scientifique, en particulier dans l'étude des maladies médiées par les chimiokines . Sa principale application est celle d'antagoniste du CXCR2, ce qui le rend précieux dans la recherche liée à l'inflammation et à la réponse immunitaire . Le composé a été utilisé dans diverses études in vitro et in vivo pour comprendre le rôle du CXCR2 dans la mobilisation des neutrophiles et l'inflammation tissulaire . De plus, this compound est utilisé dans le développement de potentiels agents thérapeutiques pour les maladies impliquant un recrutement excessif de neutrophiles et une inflammation .
Mécanisme d'action
This compound exerce ses effets en se liant au récepteur de chimiokine CXCR2, inhibant ainsi son activité . CXCR2 est un récepteur qui médié la migration des neutrophiles vers les sites d'inflammation. En antagonisant CXCR2, this compound empêche le recrutement des neutrophiles dans les tissus, réduisant ainsi l'inflammation . Ce mécanisme fait de this compound un outil précieux pour l'étude des maladies inflammatoires et le développement de thérapies anti-inflammatoires .
Comparaison Avec Des Composés Similaires
SRT3109 est unique par sa forte affinité et sa spécificité pour le récepteur CXCR2, avec une valeur de pIC50 de 8,2 . Des composés similaires qui ciblent également CXCR2 comprennent SB225002 et SCH527123 . this compound se distingue par sa plus grande puissance et sa sélectivité, ce qui en fait un choix privilégié dans les applications de recherche .
Si vous avez d'autres questions ou besoin de plus de détails, n'hésitez pas à demander!
Propriétés
IUPAC Name |
N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R,3R)-3,4-dihydroxybutan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2N5O4S2/c1-11(14(27)9-26)21-15-8-16(24-31(28,29)25-6-3-7-25)23-18(22-15)30-10-12-4-2-5-13(19)17(12)20/h2,4-5,8,11,14,26-27H,3,6-7,9-10H2,1H3,(H2,21,22,23,24)/t11-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKPEMXUBULFBM-RISCZKNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)O)NC1=CC(=NC(=N1)SCC2=C(C(=CC=C2)F)F)NS(=O)(=O)N3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](CO)O)NC1=CC(=NC(=N1)SCC2=C(C(=CC=C2)F)F)NS(=O)(=O)N3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2N5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659631 | |
| Record name | N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2R,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204707-71-0 | |
| Record name | AZD-5122 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204707710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2R,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZD-5122 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KT86HK4WX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the purpose of using a carbon-14 labeled version of AZD5122 in the research?
A1: Researchers synthesized [(14)C]AZD5122, a version of the drug where a carbon atom in the pyrimidine ring is replaced with its radioactive isotope, carbon-14. [] This modification allowed them to conduct a microtracer study. In this type of study, a very small dose of the radioactive drug is administered alongside a standard dose of the non-radioactive drug. This technique helps determine the absolute oral bioavailability of AZD5122. By tracking the radioactive signal from [(14)C]AZD5122 in the body, scientists can accurately measure how much of the orally administered drug reaches the bloodstream compared to the intravenously administered dose. This information is crucial for understanding the drug's pharmacokinetic profile in humans. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate](/img/structure/B610936.png)

